N-(4-Chlorophenyl)-5-nitropyridine-3-carboxamide
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Overview
Description
N-(4-Chlorophenyl)-5-nitropyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a chlorophenyl group and a nitro group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-5-nitropyridine-3-carboxamide typically involves the reaction of 4-chloroaniline with 5-nitropyridine-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-5-nitropyridine-3-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Oxidation: m-Chloroperbenzoic acid (m-CPBA).
Major Products Formed
Reduction: N-(4-Chlorophenyl)-5-aminopyridine-3-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: This compound N-oxide.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-5-nitropyridine-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact molecular pathways and targets are still under investigation, but studies suggest that it may interfere with DNA synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl-(nitroheteroaryl)carboxamides: These compounds also contain a chlorophenyl group and exhibit similar biological activities.
N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: Another compound with a chlorophenyl group, used in similar research applications.
Uniqueness
N-(4-Chlorophenyl)-5-nitropyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro group and pyridine ring make it particularly versatile for various chemical transformations and potential therapeutic applications .
Properties
CAS No. |
60524-30-3 |
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Molecular Formula |
C12H8ClN3O3 |
Molecular Weight |
277.66 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-5-nitropyridine-3-carboxamide |
InChI |
InChI=1S/C12H8ClN3O3/c13-9-1-3-10(4-2-9)15-12(17)8-5-11(16(18)19)7-14-6-8/h1-7H,(H,15,17) |
InChI Key |
HLRDSTBYQFHHKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=CN=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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